Cas no 921818-69-1 (3,5-dimethoxy-N-(4-{(4-methyl-1,3-thiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide)

3,5-Dimethoxy-N-(4-{(4-methyl-1,3-thiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide is a specialized organic compound featuring a bis-thiazole core with a benzamide substituent. Its molecular structure incorporates methoxy groups at the 3- and 5-positions of the benzamide ring, enhancing electronic properties and potential binding interactions. The compound's dual thiazole moieties, linked via a carbamoylmethyl bridge, suggest utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The 4-methyl substitution on one thiazole ring may improve metabolic stability. This structure offers versatility for further derivatization, making it valuable for targeted drug discovery and biochemical research applications. Its design balances steric and electronic effects for optimized molecular recognition.
3,5-dimethoxy-N-(4-{(4-methyl-1,3-thiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide structure
921818-69-1 structure
Product name:3,5-dimethoxy-N-(4-{(4-methyl-1,3-thiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide
CAS No:921818-69-1
MF:C18H18N4O4S2
MW:418.489921092987
CID:6220279
PubChem ID:18568092

3,5-dimethoxy-N-(4-{(4-methyl-1,3-thiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethoxy-N-(4-{(4-methyl-1,3-thiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide
    • AKOS024628246
    • 921818-69-1
    • F2202-0742
    • 3,5-dimethoxy-N-[4-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
    • 3,5-dimethoxy-N-(4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
    • SCHEMBL24101767
    • 3,5-dimethoxy-N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
    • Inchi: 1S/C18H18N4O4S2/c1-10-8-27-17(19-10)21-15(23)6-12-9-28-18(20-12)22-16(24)11-4-13(25-2)7-14(5-11)26-3/h4-5,7-9H,6H2,1-3H3,(H,19,21,23)(H,20,22,24)
    • InChI Key: CVPBPFPABBVLOS-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(NC2=NC(C)=CS2)=O)N=C1NC(C1C=C(C=C(C=1)OC)OC)=O

Computed Properties

  • Exact Mass: 418.07694742g/mol
  • Monoisotopic Mass: 418.07694742g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 159Ų
  • XLogP3: 2.6

3,5-dimethoxy-N-(4-{(4-methyl-1,3-thiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2202-0742-4mg
3,5-dimethoxy-N-(4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
921818-69-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2202-0742-75mg
3,5-dimethoxy-N-(4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
921818-69-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2202-0742-10μmol
3,5-dimethoxy-N-(4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
921818-69-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2202-0742-100mg
3,5-dimethoxy-N-(4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
921818-69-1 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2202-0742-5μmol
3,5-dimethoxy-N-(4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
921818-69-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2202-0742-20μmol
3,5-dimethoxy-N-(4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
921818-69-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2202-0742-1mg
3,5-dimethoxy-N-(4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
921818-69-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2202-0742-15mg
3,5-dimethoxy-N-(4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
921818-69-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2202-0742-25mg
3,5-dimethoxy-N-(4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
921818-69-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2202-0742-2mg
3,5-dimethoxy-N-(4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
921818-69-1 90%+
2mg
$59.0 2023-05-16

3,5-dimethoxy-N-(4-{(4-methyl-1,3-thiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide Related Literature

Additional information on 3,5-dimethoxy-N-(4-{(4-methyl-1,3-thiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide

Comprehensive Overview of 3,5-dimethoxy-N-(4-{(4-methyl-1,3-thiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide (CAS No. 921818-69-1)

3,5-dimethoxy-N-(4-{(4-methyl-1,3-thiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide (CAS 921818-69-1) is a sophisticated organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its unique thiazole and benzamide moieties, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural complexity, which allows for interactions with various biological targets, making it a candidate for studying enzyme inhibition and receptor modulation.

The compound’s 3,5-dimethoxybenzamide segment is notable for its electron-rich aromatic system, which enhances binding affinity to specific protein sites. Meanwhile, the 4-methyl-1,3-thiazol-2-yl and 1,3-thiazol-2-yl groups contribute to its stability and bioavailability. Such features align with current trends in small-molecule therapeutics, where researchers prioritize compounds with optimized pharmacokinetic properties. This has led to increased searches for terms like "thiazole derivatives in drug design" and "benzamide-based bioactive compounds," reflecting the scientific community’s focus on structurally diverse molecules.

In recent years, the demand for highly selective kinase inhibitors and anti-inflammatory agents has surged, driven by the need for targeted therapies. 3,5-dimethoxy-N-(4-{(4-methyl-1,3-thiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide has been investigated in this context due to its potential to modulate key signaling pathways. Its dual thiazole rings are reminiscent of scaffolds found in FDA-approved drugs, sparking interest in its structure-activity relationships (SAR). This aligns with frequently searched queries such as "how do thiazole compounds work in medicine" and "benzamide derivatives for cancer research."

From a synthetic chemistry perspective, the compound’s CAS No. 921818-69-1 serves as a critical identifier for researchers sourcing high-purity materials. Laboratories often seek detailed spectroscopic data (e.g., NMR, HPLC) and solubility profiles to facilitate experimental reproducibility. The rise of AI-driven drug discovery has further amplified interest in such compounds, as machine learning models increasingly rely on well-characterized structures for predictive analyses. Searches for "CAS 921818-69-1 supplier" or "synthetic routes for dimethoxybenzamide-thiazole hybrids" underscore its relevance in both academic and industrial settings.

Beyond its biochemical applications, 3,5-dimethoxy-N-(4-{(4-methyl-1,3-thiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide exemplifies the growing intersection of medicinal chemistry and computational modeling. With the advent of fragment-based drug design, its modular structure offers opportunities for derivatization, a topic frequently explored in forums and publications. Environmental considerations also play a role; researchers are investigating green synthesis methods for such compounds to align with sustainable practices—a trend reflected in searches like "eco-friendly synthesis of heterocyclic amides."

In summary, CAS 921818-69-1 represents a compelling case study in modern drug development. Its multifaceted chemistry addresses pressing challenges in targeted therapy and molecular optimization, while its nomenclature highlights the importance of precise chemical identifiers in research. As the scientific community continues to explore its potential, this compound remains a subject of both theoretical and practical inquiry, bridging gaps between traditional pharmacology and innovative biotechnologies.

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